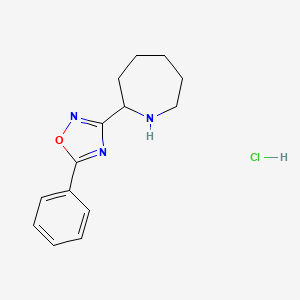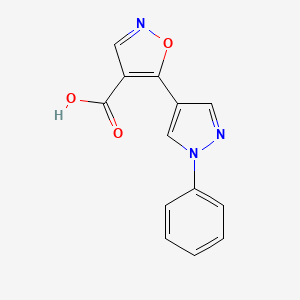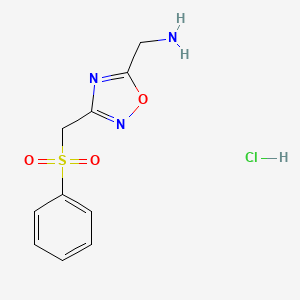
Chlorhydrate de 2-(5-phényl-1,2,4-oxadiazol-3-yl)azepane
Vue d'ensemble
Description
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride”, also known as POA hydrochloride, is a chemical compound that has been the subject of scientific research due to its various potential applications in different fields. It has a molecular weight of 279.77 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” consists of a five-membered heterocyclic ring that possesses two carbon, two nitrogen, and one oxygen atom .Physical And Chemical Properties Analysis
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” is a powder with a molecular weight of 279.77 g/mol . It has a CAS Number of 1461708-83-7 .Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Result of Action
Related 1,2,4-oxadiazole compounds have been associated with anti-infective activity .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is its unique structure and properties, which make it a promising candidate for further research. However, there are also limitations to its use in lab experiments, such as the need for careful control of reaction conditions and purification steps to obtain a pure product.
Orientations Futures
There are many potential future directions for research on 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride. Some of these include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on cellular processes.
2. Development of new drugs based on the structure of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride for the treatment of various diseases.
3. Investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
4. Studies on the potential use of this compound in the development of new materials with unique properties.
In conclusion, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a promising compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential uses.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications en recherche scientifique des 1,2,4-oxadiazoles, qui est la classe plus large à laquelle appartient le « chlorhydrate de 2-(5-phényl-1,2,4-oxadiazol-3-yl)azepane ». Voici six applications potentielles organisées en sections distinctes :
Évaluation de l’activité enzymatique
Des composés contenant la partie 1,2,4-oxadiazole ont été utilisés pour évaluer l’activité enzymatique. Par exemple, ils peuvent être appliqués pour mesurer l’activité de la phosphatase alcaline (ALP) dans le sérum humain avec une bonne précision .
Agents anti-infectieux
Des recherches indiquent que des 1,2,4-oxadiazoles diversement substitués présentent des propriétés anti-infectieuses avec des activités contre les bactéries, les virus et les parasites tels que Trypanosoma cruzi .
Inhibiteurs de SENP
Ces composés sont utiles comme une classe d’inhibiteurs de SENP2 et peuvent être utilisés pour le développement de nouveaux agents thérapeutiques ciblant les protéases spécifiques à SUMO (SENP) pour diverses maladies .
Découverte de médicaments
Les dérivés d’oxadiazole présentent un intérêt considérable dans la découverte de médicaments en raison de leur large éventail d’applications dans les produits pharmaceutiques et de leur potentiel pour développer de nouveaux agents thérapeutiques .
Produits chimiques agricoles
Les dérivés du 1,2,4-oxadiazole ont montré un large éventail d’activités biologiques agricoles et peuvent être utilisés pour développer des pesticides chimiques efficaces et à faible risque .
Science des matériaux
Ces composés trouvent également des applications dans la science des matériaux, telles que les matériaux scintillants et l’industrie des colorants, en raison de leurs propriétés chimiques uniques .
Analyse Biochimique
Biochemical Properties
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, its interaction with transport proteins can affect the movement of ions and molecules across cellular membranes .
Cellular Effects
The effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation cascades that regulate cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression can result in changes in the production of key metabolic enzymes, altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to maintain its activity for extended periods under controlled conditions. Exposure to light, heat, or reactive chemicals can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride vary with dosage. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes. At higher doses, toxic effects can be observed, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects are critical to determine the safe and effective dosage range for experimental and potential therapeutic applications .
Metabolic Pathways
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in particular cellular compartments or tissues. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding sites. Understanding these transport mechanisms is crucial for optimizing its experimental use and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical effects. For instance, mitochondrial localization may influence cellular energy metabolism, while nuclear localization can impact gene expression and chromatin structure .
Propriétés
IUPAC Name |
3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWGQGJYBVORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)



![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)



![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

